molecular formula C4HClO3 B048873 Chloromaleic anhydride CAS No. 96-02-6

Chloromaleic anhydride

Cat. No. B048873
CAS RN: 96-02-6
M. Wt: 132.5 g/mol
InChI Key: CXJAFLQWMOMYOW-UHFFFAOYSA-N
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Patent
US05322954

Procedure details

A 3-necked 50 mL flask was equipped with a pressure equalizing addition funnel, a thermocouple well with thermocouple, a water cooled condensor and a magnetic stir bar. The flask was charged with 13.2 g (0.10 mol) of a 90/10 GC area % mixture of monochloromaleic anhydride and dichloromaleic anhydride and 100 mg of phenothiazine and 0.5 g of activated carbon. The contents of the flask were heated to 80 to 130° C. and 8.8 g (0.1 mol) of chloroprene was added over 15 to 30 minutes. HCl gas was observed evolving from the reactor. After 6 hours at 130° C. the contents of the flask were sparged with oxygen for 2 hours between 130° and 150° C., filtered hot, and multiple distilled into two fractions resulting in the isolation of 13.2 g (80% of theoretical) of 4-chlorophthalic anhydride.
[Compound]
Name
90/10
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([O:5][C:6](=[O:8])[CH:7]=1)=[O:4].[Cl:9][C:10]1=[C:11](Cl)[C:12](O[C:15]1=O)=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C=CC(Cl)=C.Cl>O>[Cl:9][C:10]1[CH:15]=[C:7]2[C:6](=[O:8])[O:5][C:3](=[O:4])[C:2]2=[CH:12][CH:11]=1

Inputs

Step One
Name
90/10
Quantity
13.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C/1=C(/C(=O)OC1=O)\Cl
Name
Quantity
100 mg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
C=CC(=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 25) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked 50 mL flask was equipped with a pressure
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
After 6 hours at 130° C. the contents of the flask were sparged with oxygen for 2 hours between 130° and 150° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered hot
DISTILLATION
Type
DISTILLATION
Details
multiple distilled into two fractions

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.